molecular formula C17H17N3O4S B3934626 N-[(2-nitrophenyl)carbamothioyl]-4-(propan-2-yloxy)benzamide

N-[(2-nitrophenyl)carbamothioyl]-4-(propan-2-yloxy)benzamide

Cat. No.: B3934626
M. Wt: 359.4 g/mol
InChI Key: OVHCBNKWBULYLQ-UHFFFAOYSA-N
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Description

N-[(2-nitrophenyl)carbamothioyl]-4-(propan-2-yloxy)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a nitrophenyl group, a carbamothioyl group, and a propan-2-yloxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion of reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-[(2-nitrophenyl)carbamothioyl]-4-(propan-2-yloxy)benzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2-nitrophenyl)carbamothioyl]-4-(propan-2-yloxy)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2-nitrophenyl)carbamothioyl]-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as cyclooxygenases (COX-1 and COX-2), which play a role in inflammation. Additionally, it can interact with DNA and proteins, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-chloro-5-nitrophenyl)carbamothioyl]benzamide
  • N-[(2-aminophenyl)carbamothioyl]benzamide
  • N-[(2-hydroxyphenyl)carbamothioyl]benzamide

Uniqueness

N-[(2-nitrophenyl)carbamothioyl]-4-(propan-2-yloxy)benzamide is unique due to the presence of the propan-2-yloxy group, which imparts distinct chemical properties and reactivity. This group enhances the compound’s solubility and stability, making it more suitable for various applications compared to its analogs .

Properties

IUPAC Name

N-[(2-nitrophenyl)carbamothioyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-11(2)24-13-9-7-12(8-10-13)16(21)19-17(25)18-14-5-3-4-6-15(14)20(22)23/h3-11H,1-2H3,(H2,18,19,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVHCBNKWBULYLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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